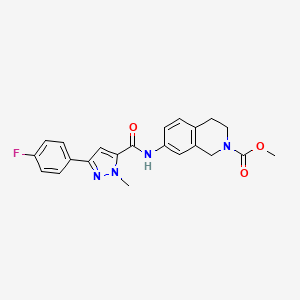

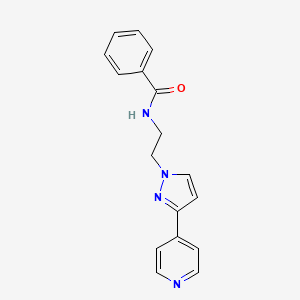

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Heterocyclic Compound Synthesis

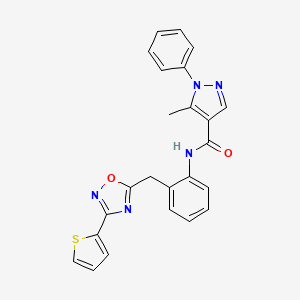

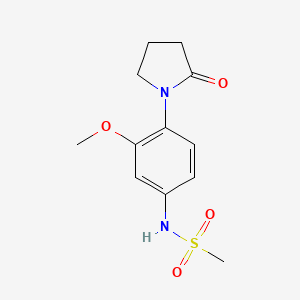

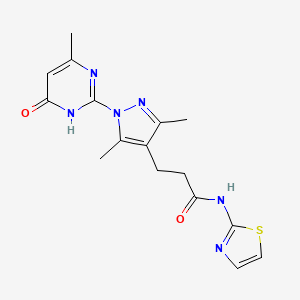

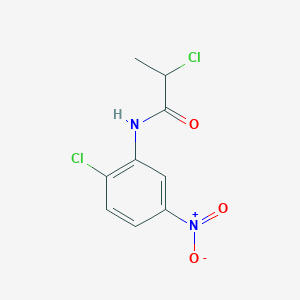

Studies have explored the synthesis of various heterocyclic derivatives utilizing compounds with structural similarities to N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide. For instance, thiophenylhydrazonoacetates were synthesized, leading to the creation of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, highlighting the compound's utility in heterocyclic synthesis (Mohareb et al., 2004). Similarly, the functionalization reactions of certain carboxylic acids and acid chlorides with 2,3-diaminopyridine have been investigated, demonstrating the versatility in generating novel heterocyclic structures (Yıldırım et al., 2005).

Biological Evaluation and Mechanism of Action

New derivatives have been synthesized to evaluate their antiproliferative activity, with certain compounds showing significant activity against human lung carcinoma cells. These studies delve into the mechanisms of action, such as the induction of intrinsic apoptotic pathways and activation of death receptors, suggesting potential therapeutic applications (Raffa et al., 2019).

Antiviral Activity

The synthesis of benzamide-based 5-aminopyrazoles and their derivatives has been described, showcasing significant antiviral activities against the H5N1 subtype of the influenza A virus. This highlights the compound's potential as a scaffold for developing new antiviral agents (Hebishy et al., 2020).

Molecular Interaction Studies

The molecular interactions of structurally related compounds with biological receptors have been investigated to understand their binding mechanisms. For instance, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide's interaction with the CB1 cannabinoid receptor was studied, providing insights into the structural requirements for antagonist activity at cannabinoid receptors (Shim et al., 2002).

Future Directions

The future directions for the study of “N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields could be explored .

Mechanism of Action

Target of Action

Similar compounds have been found to target the mitogen-activated protein kinase 14 . This kinase plays a crucial role in cellular responses to cytokines and stress.

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it might interact with its target protein and modulate its activity, leading to downstream effects .

Biochemical Pathways

Given its potential target, it might be involved in the mapk signaling pathway, which regulates a variety of cellular processes including proliferation, differentiation, apoptosis, and stress response .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual elimination from the body .

Result of Action

Based on its potential target, it might influence cellular processes such as cell growth, differentiation, and apoptosis .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of the compound .

properties

IUPAC Name |

N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c22-17(15-4-2-1-3-5-15)19-11-13-21-12-8-16(20-21)14-6-9-18-10-7-14/h1-10,12H,11,13H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEGDTMUPWGWLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2450313.png)

![3-[(Cyclopentylmethyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/no-structure.png)

![N-[3-(dimethylamino)propyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2450320.png)